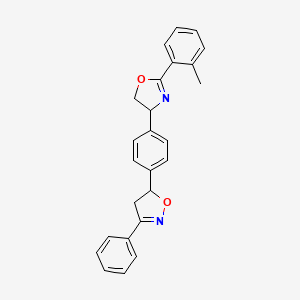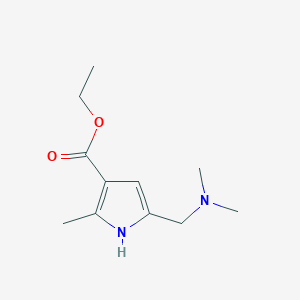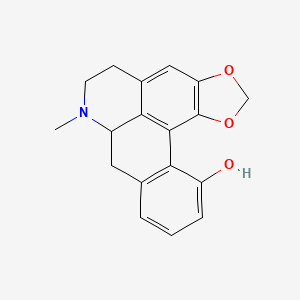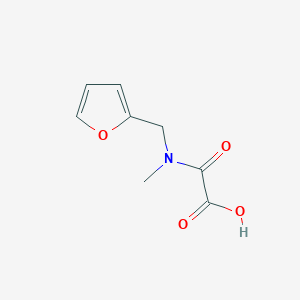
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+1H-pyrrol-1-amine→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine.
Substitution: Formation of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxybenzylidene)-1H-pyrrol-1-amine
- N-(4-Ethoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-butylaniline
Uniqueness
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is unique due to its specific ethoxy substitution on the benzylidene group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(E)-1-(4-ethoxyphenyl)-N-pyrrol-1-ylmethanimine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-5-12(6-8-13)11-14-15-9-3-4-10-15/h3-11H,2H2,1H3/b14-11+ |
InChI-Schlüssel |
HBJBGYCLXDXPTI-SDNWHVSQSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NN2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)

![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)


![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)







